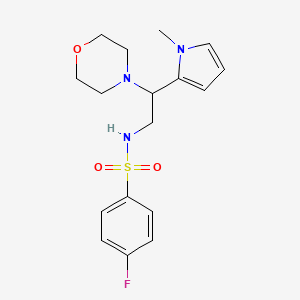

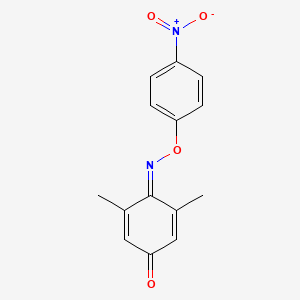

3,5-Dimethyl-4-((4-nitrophenoxy)imino)cyclohexa-2,5-dienone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Dimethyl-4-((4-nitrophenoxy)imino)cyclohexa-2,5-dienone (DMNP) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMNP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 313.33 g/mol.

Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

This compound has been explored for its potential in organic synthesis, particularly in the context of intramolecular reactions and the formation of novel chemical structures. For example, it plays a role in the Michael additions to nitro-olefins, leading to the preparation of 3-substituted 6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-ones, a unique class of butenolide derivatives (Ansell, Moore, & Nielsen, 1971). Additionally, its reactions under base-catalyzed conditions with polysubstituted cyclohexa-2,5-dienones have been documented, contributing to the synthesis of 6-hydroxycyclohexa-2,4-dienones (Hartshorn, Martyn, Vaughan, & Wright, 1983).

Nucleophilic Addition and Nitration Processes

Research has shown that carbanions can add to 5,6-dimethyl-6-nitrocyclohexa-2,4-dienone, yielding substituted 2,3-dimethyl-2-nitrocyclohex-3-enone anions through a nucleophilic addition process, indicating the compound's reactivity and potential for further chemical transformations (Fischer, Henderson, & Sankararaman, 1989).

Environmental Degradation Studies

The compound has been involved in studies related to environmental degradation, specifically in the context of nonylphenol pollutants. Sphingomonas xenophaga Bayram was found to degrade nonylphenol isomers, leading to the formation of 4-hydroxy-cyclohexa-2,5-dienones, demonstrating its role in biodegradation pathways and potential for environmental remediation efforts (Gabriel, Heidlberger, Rentsch, Giger, Guenther, & Kohler, 2005).

Propriétés

IUPAC Name |

3,5-dimethyl-4-(4-nitrophenoxy)iminocyclohexa-2,5-dien-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-9-7-12(17)8-10(2)14(9)15-20-13-5-3-11(4-6-13)16(18)19/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAPXMBLMIBQJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(C1=NOC2=CC=C(C=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-butylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2891160.png)

![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2891169.png)

![3-Methyl-1-[4-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]phenyl]sulfonylpiperidine](/img/structure/B2891171.png)

![Ethyl 4-[[2-[[5-(4-aminophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2891173.png)

![1,3-dimethyl-5-((2-methylbenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2891176.png)

![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carbox+](/img/structure/B2891177.png)

![N-{4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenyl}acetamide](/img/structure/B2891181.png)